alpha-Keto-beta-methylvaleric acid

Description

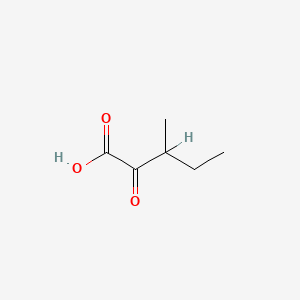

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-31-9 (hydrochloride salt), 353241-22-2 (calcium 3-methyl-2-oxobutyrate dihydrate salt/solvate), 51828-94-5 (calcium 3-methyl-2-oxobutyrate salt/solvate) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862670 | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; slight fruity aroma | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/453/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1460-34-0, 39748-49-7 | |

| Record name | (±)-3-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Keto-beta-methylvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-3-METHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787T50HCIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-Keto-beta-methylvaleric acid synthesis pathway

An In-Depth Technical Guide to the Synthesis Pathways of α-Keto-β-methylvaleric Acid

Abstract

α-Keto-β-methylvaleric acid (KMV), a branched-chain keto acid (BCKA), is a pivotal intermediate in the metabolism of the essential amino acid isoleucine. Its concentration in biological fluids is a critical biomarker for monitoring nutritional status, particularly B-vitamin deficiencies, and for diagnosing inherited metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1][2] This guide provides a comprehensive technical overview of the synthesis of KMV, designed for researchers, scientists, and professionals in drug development. It delves into the intricate enzymatic steps of its canonical biosynthetic pathway within microorganisms and plants, explores its generation through isoleucine catabolism in mammals, and presents robust methodologies for its chemical synthesis and analytical quantification. By integrating mechanistic insights with detailed, field-proven protocols, this document serves as an authoritative resource for understanding and working with this significant metabolite.

Introduction to α-Keto-β-methylvaleric Acid (KMV)

Chemical Identity and Properties

α-Keto-β-methylvaleric acid, systematically named 3-methyl-2-oxopentanoic acid, is an alpha-keto acid analogue of isoleucine.[3] It is a chiral molecule that plays a crucial role in the central carbon metabolism associated with branched-chain amino acids.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [3] |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [3] |

| Synonyms | KMVA, 2-Keto-3-methylvaleric acid, 3-Methyl-2-oxovaleric acid | [3] |

Biological Significance

KMV holds a central position in two key metabolic routes: the biosynthesis of isoleucine in plants and microorganisms and the catabolism of isoleucine in mammals.[2][4] In humans, isoleucine is an essential amino acid, meaning it cannot be synthesized de novo and must be obtained from the diet.[4] Its breakdown begins with a transamination reaction to yield KMV, a process occurring primarily in skeletal muscle.[2] The resulting KMV is then transported to the liver for further metabolism by the branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex.[2]

The activity of the BCKDH complex is dependent on several cofactors, including thiamine (B1), riboflavin (B2), niacin (B3), pantothenic acid (B5), and lipoic acid.[2][5][6] Consequently, elevated levels of KMV in urine or blood can indicate a functional deficiency in these B-vitamins.[5] More critically, genetic defects in the BCKDH complex lead to the rare but severe inherited disorder Maple Syrup Urine Disease (MSUD), characterized by the accumulation of KMV and other BCKAs, causing neurotoxicity and other serious health issues.[1][2][5] Therefore, the accurate quantification of KMV is essential for clinical diagnosis and metabolic research.[1]

The Canonical Biosynthesis Pathway (Isoleucine Synthesis)

In plants and microorganisms, KMV is a direct precursor to the amino acid isoleucine.[4] This multi-step enzymatic pathway begins with L-threonine and involves a series of highly regulated conversions.

Pathway Overview & Key Enzymatic Steps

The synthesis of isoleucine from threonine is a parallel pathway to valine synthesis, sharing several enzymes.[7] The process ensures the coordinated production of these essential branched-chain amino acids.

-

Step 1: Threonine to α-Ketobutyrate

-

Enzyme: Threonine deaminase (also Threonine ammonia-lyase, EC 4.3.1.19).[8]

-

Causality: This is the committed step of the isoleucine-specific branch. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor to catalyze a deamination and dehydration reaction, converting L-threonine into α-ketobutyrate and ammonia.[8] This step is a primary site of regulation; the enzyme is subject to feedback inhibition by the final product, L-isoleucine, allowing the cell to precisely control metabolic flux based on demand.[9][10] Valine can often reverse this inhibition, highlighting the intricate cross-regulation within BCAA pathways.[10]

-

-

Step 2: Condensation with Pyruvate

-

Enzyme: Acetohydroxy acid synthase (AHAS, EC 2.2.1.6).[11]

-

Causality: AHAS is a key enzyme that catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate.[9] This same enzyme can also condense two molecules of pyruvate to initiate the valine and leucine synthesis pathways, placing it at a critical branch point.[9][12] The enzyme's affinity for its substrates (α-ketobutyrate vs. pyruvate) and regulation by valine are crucial for partitioning the carbon flow between the isoleucine and valine pathways.[9]

-

-

Step 3: Isomeroreduction

-

Enzyme: Acetohydroxy acid isomeroreductase (EC 1.1.1.86).[11]

-

Causality: This enzyme catalyzes a two-part reaction: an isomerization followed by an NADPH-dependent reduction. It converts α-aceto-α-hydroxybutyrate into α,β-dihydroxy-β-methylvalerate. This step establishes the correct stereochemistry required for the final product.

-

-

Step 4: Dehydration to form KMV

-

Step 5: Transamination to Isoleucine

-

Enzyme: Branched-chain amino acid aminotransferase (Transaminase B, EC 2.6.1.42).[12]

-

Causality: In the final step, KMV accepts an amino group, typically from glutamate, to form L-isoleucine. This reaction is reversible and is central to both the synthesis and catabolism of branched-chain amino acids.[13]

-

Visualization of the Biosynthetic Pathway

Caption: Canonical pathway for the biosynthesis of isoleucine from threonine.

Generation via Isoleucine Catabolism

In mammals, KMV is not a precursor for isoleucine synthesis but is instead a product of its degradation. This catabolic pathway is essential for maintaining amino acid homeostasis.

Pathway Overview

The breakdown of all three BCAAs (leucine, isoleucine, and valine) begins with two common enzymatic steps.

-

Step 1: Reversible Transamination

-

Enzyme: Branched-chain amino acid aminotransferase (BCAT).[13]

-

Causality: L-Isoleucine is converted to KMV by transferring its amino group to α-ketoglutarate, producing glutamate. This reaction is fully reversible and occurs predominantly in skeletal muscle, which has high BCAT activity but lacks the subsequent enzyme complex.[2][13]

-

-

Step 2: Oxidative Decarboxylation

-

Enzyme: Branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]

-

Causality: This is the rate-limiting and irreversible step in BCAA catabolism, occurring mainly in the liver.[2] The BCKDH complex converts KMV into α-methylbutyryl-CoA. A deficiency in this enzyme complex leads to the accumulation of KMV and other BCKAs, resulting in MSUD.[2] The α-methylbutyryl-CoA is further metabolized to ultimately yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[14]

-

Visualization of Catabolic Generation

Caption: Initial steps of isoleucine catabolism leading to KMV formation.

Chemical Synthesis Methodologies

The ability to chemically synthesize KMV is vital for producing analytical standards for clinical testing, for use in metabolic research, and as a starting material for further chemical elaboration. While various methods exist for α-keto acid synthesis, the Grignard reaction offers a robust and relatively direct route.[15]

Detailed Protocol: Synthesis of KMV via Grignard Reaction

This protocol describes the synthesis of the ethyl ester of KMV via the reaction of a Grignard reagent with diethyl oxalate, followed by hydrolysis to the free acid.

Principle: The Grignard reagent, sec-butylmagnesium bromide, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent acidic workup and hydrolysis yield the target α-keto acid. The choice of anhydrous solvents is critical, as Grignard reagents are highly reactive towards protic sources like water, which would quench the reagent and halt the reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Diethyl oxalate

-

Sulfuric acid (e.g., 3 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Sodium hydroxide

-

Standard laboratory glassware, dried in an oven

Workflow:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether.

-

Add a small portion of the 2-bromobutane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

-

-

Reaction with Diethyl Oxalate:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of diethyl oxalate in anhydrous diethyl ether and add it dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Ester Isolation:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding cold 3 M sulfuric acid until the solution is acidic and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 3-methyl-2-oxopentanoate.

-

-

Hydrolysis to KMV:

-

Dissolve the crude ester in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until saponification is complete (monitor by TLC or LC-MS).

-

Cool the solution and acidify carefully with cold hydrochloric acid to pH ~2.

-

Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield α-keto-β-methylvaleric acid. Further purification can be achieved by chromatography or crystallization.

-

Workflow Visualization

Caption: Workflow for the chemical synthesis of KMV via a Grignard reaction.

Analytical Protocols for Quantification

Accurate measurement of KMV is paramount for clinical diagnostics and research. High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is a highly sensitive and specific method for quantifying BCKAs in complex biological matrices.[13][16]

Detailed Protocol: HPLC Quantification of KMV in Cell Extracts

Principle: α-keto acids are not naturally fluorescent. This protocol uses o-phenylenediamine (OPD) as a derivatizing agent, which reacts with the adjacent keto and carboxylic acid groups of KMV to form a highly fluorescent quinoxaline derivative. This derivative can then be separated by reversed-phase HPLC and quantified with high sensitivity.[13]

Materials:

-

Cell culture and harvesting reagents

-

Methanol (ice-cold)

-

o-phenylenediamine (OPD) solution

-

Hydrochloric acid

-

α-Ketovaleric acid (as internal standard)

-

HPLC system with fluorescence detector, C18 reversed-phase column

Protocol:

-

Sample Preparation (Cell Extracts):

-

Harvest a known number of cells (e.g., 1 x 10⁶) by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold 80% methanol containing the internal standard (α-ketovaleric acid).

-

Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4 °C).

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

Reconstitute the dried extract in a small volume of water.

-

Add an equal volume of OPD reagent (dissolved in HCl).

-

Heat the mixture at a controlled temperature (e.g., 80-100 °C) for 30-60 minutes in a sealed vial to form the fluorescent quinoxaline derivative.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Separation: Use a C18 column with a gradient elution profile.

-

Mobile Phase A: Acetate buffer or similar aqueous buffer.

-

Mobile Phase B: Methanol or Acetonitrile.

-

A typical gradient might run from 10% B to 90% B over 20-30 minutes.

-

-

Detection: Set the fluorescence detector to the optimal wavelengths for the OPD derivative.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of KMV standard, treated with the same derivatization procedure.

-

Identify the peaks for KMV and the internal standard based on retention time.

-

Calculate the ratio of the KMV peak area to the internal standard peak area.

-

Determine the concentration of KMV in the sample by interpolating from the linear regression of the calibration curve.

-

Expected Quantitative Data

The performance of an HPLC-fluorescence method for BCKA analysis is typically characterized by high sensitivity and good linearity.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 50 µM | [13] |

| Correlation Coefficient (r²) | > 0.999 | [13] |

| Limit of Detection (LOD) | 1.3 - 5.4 nM | [16] |

| Limit of Quantification (LOQ) | 4.2 - 18 nM | [16] |

| Intra-day Precision (%RSD) | < 3.1% | [13] |

| Inter-day Precision (%RSD) | < 5.6% | [13] |

Conclusion and Future Perspectives

α-Keto-β-methylvaleric acid is a metabolite of fundamental importance, bridging the synthesis and degradation pathways of the essential amino acid isoleucine. Understanding its synthesis is critical for fields ranging from plant biology and microbiology to human metabolic health and clinical diagnostics. The biosynthetic pathway is a model of elegant enzymatic control and metabolic channeling, while the catabolic pathway provides direct insights into serious human diseases like MSUD.

Robust chemical synthesis and analytical protocols, as detailed in this guide, provide the essential tools for researchers to explore the function of KMV, develop diagnostic methods, and investigate potential therapeutic interventions. Future research will likely focus on the biotechnological production of KMV and other α-keto acids using engineered microorganisms, offering a more sustainable alternative to chemical synthesis.[17][18] Furthermore, advancements in mass spectrometry and metabolomics will continue to enhance our ability to detect and quantify KMV with ever-greater sensitivity, furthering our understanding of its complex role in the metabolic network.

References

- Umbarger, H. E. (1983). Regulation of branched-chain amino acid biosynthesis. PubMed.

- Guzman-Martinez, A., et al. (2025). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition.

- Powell, J. T., & Morrison, J. F. (1978). Biosynthesis and Regulation of the Branched-Chain Amino Acids. EcoSal Plus.

- Wikipedia Contributors. (2023). Isoleucine. Wikipedia.

- Umbarger, H. E. (2007). Biosynthesis and Regulation of the Branched-Chain Amino Acids. PubMed.

- Op somer, L. J., et al. (2025). A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity. eLife.

- Makarova, O., et al. (2020). Biosynthesis of valine and isoleucine. ResearchGate.

- Umbarger, H. E. (1969). Regulation of the Biosynthesis of the Branched-Chain Amino Acids. Semantic Scholar.

- Galkin, A., et al. (1997). Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. PMC.

- Zhang, Y., et al. (2018). Biotechnological production of alpha-keto acids: Current status and perspectives. ResearchGate.

- Kimball, S. R., & Jefferson, L. S. (2004). Regulation of protein synthesis by branched-chain amino acids. Penn State University.

- BenchChem. (2025). Measuring Alpha-keto-beta-methylvaleric Acid in Urine: A Detailed Application Note and Protocol. BenchChem.

- Rupa Health. (n.d.). a-Keto-b-Methylvaleric Acid. Rupa Health.

- Wang, L., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC.

- Zhang, Y., et al. (2018). Biotechnological production of alpha-keto acids: Current status and perspectives. PubMed.

- Flachmann, R., & Umbarger, H. E. (1975). Enzymes of the Isoleucine-Valine Pathway in Acinetobacter. PMC.

- Tsuruta, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.

- Tsuruta, Y., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-Stage.

- Cotton, C. A. R., et al. (2020). Underground isoleucine biosynthesis pathways in E. coli. eLife.

- PubChem. (n.d.). This compound. PubChem.

- Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.

- Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the .alpha.-keto acids. ACS Publications.

- Tsuruta, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.

- Wikipedia Contributors. (2023). Threonine ammonia-lyase. Wikipedia.

- Lab Results Explained. (n.d.). Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek). Lab Results Explained.

- Lab Results Explained. (n.d.). a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine). Lab Results Explained.

- Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 3. This compound | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoleucine - Wikipedia [en.wikipedia.org]

- 5. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 9. Regulation of branched-chain amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymes of the Isoleucine-Valine Pathway in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Biotechnological production of alpha-keto acids: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Keto-beta-methylvaleric acid biological role in metabolism

An In-depth Technical Guide on the Biological Role of alpha-Keto-beta-methylvaleric Acid in Metabolism

For Researchers, Scientists, and Drug Development Professionals

This compound (α-KBMVA), also known as 3-methyl-2-oxovaleric acid, is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine.[1][2] Under normal physiological conditions, it represents a transient metabolite, efficiently processed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, its metabolic significance is profoundly highlighted in the context of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), where its accumulation, along with other BCAAs and their corresponding α-keto acids, leads to severe neurotoxicity and metabolic crisis.[1][2][3] This technical guide provides a comprehensive exploration of the biological role of α-KBMVA, delving into its metabolic pathway, the enzymatic machinery governing its flux, its pathophysiological implications, and the analytical methodologies for its quantification. This document is intended to serve as a detailed resource for researchers, clinicians, and drug development professionals investigating BCAA metabolism and related metabolic disorders.

The Central Role of α-Keto-beta-methylvaleric Acid in Isoleucine Catabolism

The breakdown of branched-chain amino acids—leucine, isoleucine, and valine—is a critical process for protein turnover and energy homeostasis.[1] Unlike most other amino acids, the initial catabolism of BCAAs occurs predominantly in skeletal muscle, with subsequent metabolism of the resulting intermediates primarily taking place in the liver.[1]

Formation of α-KBMVA: The Reversible Transamination Step

The catabolic journey of isoleucine begins with a reversible transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[4][5] This enzymatic step involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding glutamate and α-KBMVA.[4][5] The BCAT enzyme exists in two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, with BCAT2 playing a more significant role in BCAA catabolism. This initial step is crucial as it commits isoleucine to its metabolic fate.

The Irreversible Decarboxylation by the BCKDH Complex

The subsequent and rate-limiting step in α-KBMVA metabolism is its irreversible oxidative decarboxylation, a reaction catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex located in the inner mitochondrial membrane.[6][7] This intricate complex is a member of the α-ketoacid dehydrogenase family, which also includes the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[6] The BCKDH complex acts on all three branched-chain α-keto acids, converting α-KBMVA into α-methylbutyryl-CoA.[6][8]

The functionality of the BCKDH complex is critically dependent on a suite of cofactors:

-

Thiamine pyrophosphate (TPP, Vitamin B1)

-

Flavin adenine dinucleotide (FAD, Vitamin B2)

-

Nicotinamide adenine dinucleotide (NAD+, Vitamin B3)

-

Coenzyme A (derived from Pantothenic Acid, Vitamin B5)

A deficiency in any of these cofactors can impair the activity of the BCKDH complex, leading to the accumulation of α-KBMVA and other branched-chain keto acids.[1][8]

Caption: Simplified pathway of Isoleucine catabolism highlighting the formation and degradation of α-KBMVA.

Pathophysiological Significance: The Link to Maple Syrup Urine Disease

The pivotal role of α-KBMVA in metabolism is starkly illustrated in the context of Maple Syrup Urine Disease (MSUD).[1] MSUD is a rare, autosomal recessive inborn error of metabolism caused by a deficiency in the activity of the BCKDH complex.[3][10][11] This enzymatic block leads to the accumulation of the three branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids, including α-KBMVA, in bodily fluids such as blood and urine.[3][12] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is attributed to the buildup of these metabolites.[10]

Neurotoxicity of Accumulated α-KBMVA

The accumulation of α-KBMVA and other branched-chain α-keto acids is highly neurotoxic, leading to the severe neurological symptoms observed in untreated MSUD patients, which can include poor feeding, lethargy, seizures, and irreversible brain damage.[1][2] The precise mechanisms of neurotoxicity are multifaceted and not entirely elucidated, but several contributing factors have been identified:

-

Oxidative Stress: Studies have shown that branched-chain α-keto acids, including α-KBMVA, can stimulate lipid peroxidation and reduce antioxidant defenses in the brain, suggesting that an increase in free radical production contributes to the neuronal damage seen in MSUD.[12]

-

Impaired Brain Energy Metabolism: α-KBMVA and its counterparts can inhibit the mitochondrial respiratory chain, thereby compromising energy production in the brain.[13] This disruption of cerebral energy metabolism is thought to play a significant role in the pathophysiology of the neurological dysfunction in MSUD patients.[13]

-

Alterations in Neurotransmitter Systems: Research indicates that α-KBMVA can affect neurotransmitter systems. For instance, it has been shown to increase the phosphorylation of intermediate filaments in the cerebral cortex through the GABAergic system, suggesting an impact on neuronal signaling.[14]

Analytical Methodologies for the Quantification of α-Keto-beta-methylvaleric Acid

Accurate and sensitive quantification of α-KBMVA in biological matrices is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of organic acids, including α-KBMVA. A key consideration for GC-MS analysis of α-keto acids is the need for derivatization to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis of α-KBMVA in Urine

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.

-

Transfer a known volume (e.g., 1 mL) of the supernatant to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled α-keto acid) to each sample to correct for variations in extraction and derivatization efficiency.

-

-

Extraction:

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions to isolate the organic acids.

-

Evaporate the organic phase to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

The dried extract is derivatized to convert the non-volatile α-keto acids into volatile esters. A common method is oximation followed by silylation.

-

Oximation: Add a solution of hydroxylamine hydrochloride in pyridine and heat to convert the keto group to an oxime.

-

Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Use a temperature program to separate the analytes.

-

The mass spectrometer is typically operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Quantify α-KBMVA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of α-KBMVA.

-

Causality Behind Experimental Choices:

-

Internal Standard: The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and analysis, thus providing a reliable means of normalization.

-

Derivatization: Derivatization is essential for GC-MS analysis of α-keto acids as it makes them amenable to gas chromatography by increasing their volatility and thermal stability, preventing their degradation in the hot injection port and column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

Experimental Protocol: LC-MS/MS Analysis of α-KBMVA in Plasma

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness or dilute for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an LC-MS/MS system.

-

Use a reversed-phase C18 column for chromatographic separation.

-

The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., formic acid) to improve ionization.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity. The precursor ion for α-KBMVA ([M-H]⁻) is selected and fragmented, and a specific product ion is monitored for quantification.

-

-

Data Analysis:

-

Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Causality Behind Experimental Choices:

-

Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from plasma, which can interfere with the LC-MS/MS analysis by fouling the column and ion source.

-

MRM: Multiple Reaction Monitoring provides exceptional specificity by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and allows for accurate quantification even at low concentrations.

Caption: Comparative workflow for the analysis of α-KBMVA using GC-MS and LC-MS/MS.

Therapeutic Implications and Future Directions

The central role of α-KBMVA accumulation in the pathology of MSUD makes its metabolic pathway a key target for therapeutic intervention. Current management of MSUD primarily relies on a strict diet with restricted intake of branched-chain amino acids. However, this dietary management is challenging, and patients remain at risk of metabolic decompensation during periods of illness or stress.

Future research and drug development efforts are focused on several promising avenues:

-

Small Molecule Therapies: The development of small molecules that can enhance the residual activity of the deficient BCKDH complex is an active area of research.

-

Gene Therapy: Correcting the underlying genetic defect through gene therapy holds the potential for a curative treatment for MSUD.

-

Enzyme Replacement Therapy: While challenging due to the mitochondrial location of the BCKDH complex, strategies for delivering a functional enzyme to the target cells are being explored.

A deeper understanding of the downstream effects of α-KBMVA accumulation, including its impact on cellular signaling and mitochondrial function, will be crucial for the development of novel therapeutic strategies aimed at mitigating the neurotoxic effects of this key metabolite.

Conclusion

This compound stands at a critical juncture in isoleucine metabolism. While its role under normal physiological conditions is that of a transient intermediate, its accumulation in pathological states such as Maple Syrup Urine Disease reveals its profound impact on cellular and organismal health, particularly within the central nervous system. The continued investigation into the intricate details of its metabolism, the molecular mechanisms of its toxicity, and the development of advanced analytical and therapeutic strategies will be paramount in improving the outcomes for individuals with inborn errors of BCAA metabolism.

References

-

Rupa Health. a-Keto-b-Methylvaleric Acid. [Link]

-

Rupa Health. a-Ketoisovaleric Acid. [Link]

-

Lab Results explained. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine). [Link]

-

PubMed. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. [Link]

-

ResearchGate. Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids | Request PDF. [Link]

-

ResearchGate. Inhibition of brain energy metabolism by the alpha-keto acids accumulating in maple syrup urine disease | Request PDF. [Link]

-

The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

-

Wikipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

PubMed. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system. [Link]

-

YouTube. Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. [Link]

-

PubMed Central. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. [Link]

-

PubMed Central. Maple syrup urine disease: mechanisms and management. [Link]

-

Encyclopedia MDPI. Maple Syrup Urine Disease. [Link]

-

Grokipedia. Branched-chain alpha-keto acid dehydrogenase complex. [Link]

-

Lab Results explained. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek). [Link]

-

PubMed Central. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. [Link]

-

PubMed Central. The Impact of the Branched-Chain Ketoacid Dehydrogenase Complex on Amino Acid Homeostasis in Arabidopsis. [Link]

-

PubMed Central. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. [Link]

Sources

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Alpha-Keto-Beta-Methylvalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]

- 12. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to α-Keto-β-methylvaleric Acid: From Discovery to Clinical Significance

Abstract

α-Keto-β-methylvaleric acid (KMV), a critical intermediate in the catabolism of the essential amino acid isoleucine, holds a significant position in the landscape of metabolic research and clinical diagnostics.[1] Its discovery and history are intrinsically linked to the elucidation of inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[2] This technical guide provides a comprehensive overview of KMV, from its historical context and biochemical significance to detailed analytical and synthetic methodologies. Tailored for researchers, scientists, and drug development professionals, this document aims to be a definitive resource on the core aspects of α-Keto-β-methylvaleric acid.

Historical Perspective: The Unraveling of a Metabolic Puzzle

The story of α-Keto-β-methylvaleric acid is inseparable from the clinical recognition and subsequent biochemical investigation of Maple Syrup Urine Disease (MSUD). In 1954, Menkes and colleagues first described a familial neurodegenerative disorder in infants characterized by urine with a distinctive maple syrup odor.[1][2] This clinical observation set the stage for a deeper exploration into the underlying metabolic defect.

A pivotal breakthrough came in the late 1950s and early 1960s when Dancis and his team identified the accumulating substances in the urine of MSUD patients as the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, along with their corresponding α-keto acids.[2][3] They pinpointed the metabolic block to the oxidative decarboxylation step of these α-keto acids.[3] This discovery directly implicated α-Keto-β-methylvaleric acid, the keto acid of isoleucine, as one of the key pathological compounds.

The culmination of this early research was the purification and characterization of the multienzyme complex responsible for this decarboxylation, the branched-chain α-keto acid dehydrogenase (BCKDH) complex, in 1978.[3][4] This seminal work provided a definitive enzymatic basis for MSUD and solidified the role of α-Keto-β-methylvaleric acid as a crucial biomarker and pathogenic molecule in this disease.

Biochemical Significance: A Central Role in Isoleucine Catabolism

α-Keto-β-methylvaleric acid, also known as 3-methyl-2-oxovaleric acid, is a key intermediate in the metabolic pathway of isoleucine.[1][5] The breakdown of isoleucine, an essential branched-chain amino acid, primarily occurs in the skeletal muscle.[6]

The formation of KMV is the first step in isoleucine catabolism, a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT).[7] In this reversible reaction, the amino group of isoleucine is transferred to α-ketoglutarate, yielding glutamate and α-Keto-β-methylvaleric acid.[8]

Under normal physiological conditions, KMV is rapidly and irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][6] This multi-enzyme complex requires several cofactors for its activity, including thiamine (vitamin B1), riboflavin (vitamin B2), niacin (vitamin B3), pantothenic acid (vitamin B5), and lipoic acid.[9] The product of this reaction is α-methylbutyryl-CoA, which then enters further metabolic pathways to ultimately yield acetyl-CoA and succinyl-CoA, which can be utilized in the citric acid cycle for energy production.[10]

Figure 1: Metabolic pathway of isoleucine catabolism.

Clinical Relevance: Maple Syrup Urine Disease and Beyond

The primary clinical significance of α-Keto-β-methylvaleric acid lies in its accumulation in Maple Syrup Urine Disease (MSUD).[5] MSUD is an autosomal recessive inborn error of metabolism caused by a deficiency in the BCKDH enzyme complex.[2] This deficiency leads to the buildup of the three branched-chain amino acids and their respective α-keto acids, including KMV, in the blood, urine, and cerebrospinal fluid.

The accumulation of these compounds is neurotoxic and leads to the characteristic symptoms of MSUD, which in its classic form, presents in the neonatal period with poor feeding, lethargy, vomiting, and the distinctive maple syrup odor in the urine and earwax.[6] If left untreated, the disease progresses to seizures, coma, and irreversible brain damage.[6] Therefore, the measurement of α-Keto-β-methylvaleric acid and other branched-chain keto acids in urine and blood is a critical diagnostic marker for MSUD.[7]

Elevated levels of α-Keto-β-methylvaleric acid may also indicate deficiencies in the cofactors required for BCKDH activity, such as B vitamins.[9] Beyond MSUD, altered levels of branched-chain amino and keto acids have been associated with other metabolic conditions, including insulin resistance and cardiovascular disease, making KMV a metabolite of broader interest in metabolic research.

Methodologies: Synthesis and Analysis

Chemical Synthesis of α-Keto-β-methylvaleric Acid

The availability of pure α-Keto-β-methylvaleric acid is essential for its use as a standard in analytical methods and for research into its biological effects. While various methods for the synthesis of α-keto acids have been described, a common approach involves the oxidation of the corresponding α-amino acid.

Representative Protocol for the Synthesis of α-Keto-β-methylvaleric Acid from Isoleucine:

-

Step 1: Dissolution of Isoleucine. Dissolve a known quantity of L-isoleucine in an appropriate aqueous acidic solution (e.g., dilute HCl).

-

Step 2: Addition of an Oxidizing Agent. Slowly add a solution of a suitable oxidizing agent, such as sodium hypochlorite, to the isoleucine solution while maintaining a controlled temperature (e.g., 0-5°C) with constant stirring.

-

Step 3: Reaction Monitoring. Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Step 4: Quenching the Reaction. Once the reaction is complete, quench any remaining oxidizing agent by adding a reducing agent, such as sodium bisulfite.

-

Step 5: Extraction of the Product. Acidify the reaction mixture and extract the α-Keto-β-methylvaleric acid into an organic solvent like diethyl ether or ethyl acetate.

-

Step 6: Purification. Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

-

Step 7: Characterization. Confirm the identity and purity of the synthesized α-Keto-β-methylvaleric acid using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Disclaimer: This is a representative protocol based on general chemical principles for the synthesis of α-keto acids. Researchers should consult specific literature and adhere to all laboratory safety guidelines.

Analytical Protocol: Quantification of α-Keto-β-methylvaleric Acid in Biological Samples by HPLC

The accurate quantification of α-Keto-β-methylvaleric acid in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of MSUD. High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and widely used method.[2][4] This often involves a pre-column derivatization step to enhance the analyte's fluorescence.

Step-by-Step Protocol for HPLC Analysis:

-

1. Sample Preparation (from Plasma/Serum):

-

a. To 100 µL of plasma or serum, add an internal standard (e.g., α-ketocaproic acid).

-

b. Precipitate proteins by adding 200 µL of cold acetonitrile.

-

c. Vortex the mixture vigorously for 1 minute.

-

d. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

e. Carefully collect the supernatant.

-

-

2. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):

-

a. Prepare a fresh DMB solution in dilute HCl containing a reducing agent like β-mercaptoethanol.

-

b. Add 50 µL of the DMB solution to 100 µL of the supernatant from the sample preparation step.

-

c. Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.

-

d. Cool the reaction mixture to room temperature.

-

-

3. HPLC Analysis:

-

a. HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

c. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.2) and an organic solvent (e.g., methanol or acetonitrile).

-

d. Flow Rate: A typical flow rate of 1.0 mL/min.

-

e. Detection: Set the fluorescence detector to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 448 nm.

-

f. Injection Volume: Inject 20 µL of the derivatized sample.

-

-

4. Quantification:

-

a. Prepare a calibration curve using known concentrations of α-Keto-β-methylvaleric acid standards that have undergone the same derivatization procedure.

-

b. Quantify the amount of α-Keto-β-methylvaleric acid in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Figure 2: Experimental workflow for the HPLC analysis of α-Keto-β-methylvaleric acid.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C6H10O3 | [5] |

| Molar Mass | 130.14 g/mol | [5] |

| IUPAC Name | 3-Methyl-2-oxopentanoic acid | [7] |

| Synonyms | α-Keto-β-methylvaleric acid, KMV, 3-Methyl-2-oxovaleric acid | [5][7] |

| Normal Plasma Levels | Typically low, significantly elevated in MSUD | [2] |

| Normal Urine Levels | Typically low, significantly elevated in MSUD | [2] |

Conclusion

α-Keto-β-methylvaleric acid, a seemingly simple intermediate in isoleucine metabolism, has a rich history intertwined with the discovery and understanding of a significant inborn error of metabolism. Its accumulation serves as a critical diagnostic marker for Maple Syrup Urine Disease, and its neurotoxic effects underscore its importance in the pathophysiology of the disease. For researchers and clinicians in the fields of metabolic disorders, diagnostics, and drug development, a thorough understanding of the biochemistry, analysis, and synthesis of α-Keto-β-methylvaleric acid is indispensable. This guide has provided a comprehensive overview of these core aspects, aiming to serve as a valuable technical resource for the scientific community.

References

-

a-Keto-b-Methylvaleric Acid - Rupa Health.

-

BRANCHED-CHAIN AMINO ACID DEGRADATION.

-

Maple syrup urine disease: it has come a long way - PubMed.

-

Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology.

-

3-METHYL-2-OXOVALERIC ACID synthesis - ChemicalBook.

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry.

-

Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PubMed.

-

Analysis of intracellular α-keto acids by HPLC with fluorescence detection - RSC Publishing.

-

Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem.

-

Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC - NIH.

-

Maple Syrup Urine Disease (MSUD) - AU Science Wiki.

-

3-Methyl-2-oxovaleric acid (PAMDB000141) - P. aeruginosa Metabolome Database.

-

Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia.

-

Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC - NIH.

-

Natural History of Branched-Chain- Keto-acid Dehydrogenase Kinase (BCKDK) deficiency - Oslo Universitetssykehus.

-

Purification and characterization of branched chain alpha-keto acid dehydrogenase complex of bovine kidney.

-

alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem.

-

The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - Frontiers.

-

Maple syrup urine disease - Wikipedia.

-

alpha-Ketoisovaleric acid (PAMDB000606) - P. aeruginosa Metabolome Database.

-

Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - NIH.

-

(±)-3-Methyl-2-oxovaleric acid 3715-31-9 - Sigma-Aldrich.

-

HMG-CoA - Wikipedia.

-

Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - Semantic Scholar.

-

a-Keto-b-Methylvaleric Acid - Rupa Health.

-

3-Methyl-2-oxovaleric Acid - Rupa Health.

-

Branched-Chain Amino Acids and Branched-Chain Keto Acids in Hyperammonemic States: Metabolism and as Supplements - PubMed Central.

-

3-Methyl-2-oxovaleric acid | Endogenous Metabolite | MedChemExpress.

-

α-Ketoisovaleric acid - Wikipedia.

-

3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem.

-

a-Keto-b-Methylvaleric Acid - Metabolimix+ - Lab Results explained | HealthMatters.io.

-

This compound | Semantic Scholar.

-

a-Ketoisovaleric Acid - Rupa Health.

-

Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB.

-

a-Keto-b-Methylvaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained.

-

This compound increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed.

Sources

- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 9. researchgate.net [researchgate.net]

- 10. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Isoleucine Catabolism: A Technical Guide to α-Keto-β-methylvaleric Acid

Abstract

This technical guide provides an in-depth exploration of α-keto-β-methylvaleric acid (KMV), a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. We will dissect the biochemical pathway, focusing on the enzymatic reactions that produce and consume KMV, the intricate regulatory mechanisms that govern its flux, and its pivotal role in cellular metabolism. Furthermore, this guide will delve into the pathological consequences of impaired KMV metabolism, most notably in Maple Syrup Urine Disease (MSUD). Finally, we will present detailed methodologies for the robust analysis of KMV, offering a valuable resource for researchers and drug development professionals in the field of metabolic disorders.

Introduction: The Landscape of Branched-Chain Amino Acid Catabolism

The branched-chain amino acids—leucine, isoleucine, and valine—are essential amino acids that play fundamental roles in protein synthesis, neurotransmitter production, and as a source of energy.[1][2] Unlike most other amino acids, the initial steps of BCAA catabolism do not occur in the liver but are primarily initiated in skeletal muscle.[1][3] This process is a coordinated, multi-tissue effort involving a series of enzymatic reactions that ultimately convert the carbon skeletons of BCAAs into intermediates of the tricarboxylic acid (TCA) cycle and for ketogenesis.[4]

The catabolism of all three BCAAs follows a common initial two-step pathway.[4][5] The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which removes the amino group from the BCAA to form the corresponding branched-chain α-keto acid (BCKA).[3][6] The second, and rate-limiting, step is the irreversible oxidative decarboxylation of the BCKA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] This guide will focus on the specific BCAA, isoleucine, and its corresponding α-keto acid, α-keto-β-methylvaleric acid (KMV).

The Central Role of α-Keto-β-methylvaleric Acid in Isoleucine Catabolism

The journey of isoleucine from a fundamental building block of proteins to a source of cellular energy is a multi-step process with KMV as a key intermediate. The formation and subsequent degradation of KMV are critical for maintaining metabolic homeostasis.

Formation of α-Keto-β-methylvaleric Acid

The initial and reversible step in isoleucine catabolism is its transamination to α-keto-β-methylvaleric acid.[5][7] This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[6] The reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding glutamate and KMV.[5]

Caption: Formation of α-Keto-β-methylvaleric acid from Isoleucine.

The Fate of α-Keto-β-methylvaleric Acid: The BCKDH Gateway

Once formed, KMV is transported into the mitochondria for the next critical step: irreversible oxidative decarboxylation. This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][6] The BCKDH complex is a large, intricate molecular machine composed of three catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a dihydrolipoamide dehydrogenase).[5] This complex converts KMV into 2-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[5] This step is the committed and rate-limiting step in BCAA catabolism.[5]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).[8][9] BCKDK phosphorylates and inactivates the E1 component of the BCKDH complex, while PPM1K dephosphorylates and activates it.[9] This regulatory mechanism allows for precise control over the rate of BCAA catabolism in response to various physiological signals, such as nutrient availability and hormonal changes.[8][10] For instance, the α-keto acid derived from leucine, α-ketoisocaproate (KIC), is a potent inhibitor of BCKDK, thus promoting the activity of the BCKDH complex.[10]

Caption: Oxidative Decarboxylation of α-Keto-β-methylvaleric acid.

Downstream Metabolism: From 2-Methylbutyryl-CoA to Energy

The product of the BCKDH reaction, 2-methylbutyryl-CoA, undergoes further catabolism through a series of reactions analogous to fatty acid β-oxidation.[11][12] This pathway ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[4][5]

-

Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle to generate ATP or be used for the synthesis of fatty acids and ketone bodies.

-

Propionyl-CoA , a three-carbon acyl-CoA, is converted to succinyl-CoA, another TCA cycle intermediate, through a series of enzymatic reactions that require biotin and vitamin B12 as cofactors.[13][14][15][16][17] This conversion involves the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[13][15]

The dual fate of isoleucine's carbon skeleton, yielding both a ketogenic precursor (acetyl-CoA) and a glucogenic precursor (succinyl-CoA), classifies it as both a ketogenic and glucogenic amino acid.[2][4]

Caption: Overview of Isoleucine Catabolism and its entry into the TCA Cycle.

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

The critical role of the BCKDH complex in BCAA catabolism is starkly illustrated by the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD).[18] MSUD is caused by mutations in the genes encoding the components of the BCKDH complex, leading to a deficiency in its activity.[18][19] This enzymatic block results in the accumulation of all three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including KMV, in the blood, urine, and cerebrospinal fluid.[18][20][21]

The accumulation of these compounds is highly toxic, particularly to the central nervous system, and is responsible for the characteristic sweet, maple syrup-like odor of the urine and earwax of affected individuals.[18] The clinical manifestations of classic MSUD can be severe, including poor feeding, vomiting, lethargy, developmental delay, seizures, and if left untreated, coma and death.[19] The neurotoxicity is attributed to several factors, including competitive inhibition of the transport of other essential amino acids across the blood-brain barrier, altered neurotransmitter synthesis, and oxidative stress.[18][20][21]

The management of MSUD primarily involves a strict, lifelong dietary restriction of BCAAs to prevent the accumulation of toxic metabolites.[19] This underscores the importance of understanding the intricacies of BCAA catabolism and the central role of intermediates like KMV in maintaining metabolic health.

Analytical Methodologies for α-Keto-β-methylvaleric Acid

The accurate and sensitive quantification of KMV and other BCKAs is crucial for the diagnosis and monitoring of MSUD, as well as for research into BCAA metabolism in various physiological and pathological states.[22] Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

A widely used method for the analysis of α-keto acids involves pre-column derivatization with a fluorescent labeling agent, followed by separation and detection using HPLC with a fluorescence detector.[23][24] A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto group to form a highly fluorescent quinoxalinone derivative.[23][24]

Table 1: Performance Characteristics of HPLC-Fluorescence Detection for α-Keto Acids

| Parameter | Performance | Reference |

| Limit of Detection (LOD) | 1.3 - 5.4 nM | [23] |

| Limit of Quantification (LOQ) | 4.2 - 18 nM | [23] |

| Linearity | Good (r > 0.99) | [25] |

| Precision (%RSD) | < 10% | [25] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of BCKAs. This method typically requires a two-step derivatization process to increase the volatility and thermal stability of the analytes.[22] This often involves oximation followed by silylation. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of a wide range of metabolites, including BCKAs. This technique offers excellent sensitivity, selectivity, and high throughput. Samples can be analyzed with minimal derivatization, and the use of tandem mass spectrometry allows for highly specific detection and quantification.[26]

Experimental Protocol: HPLC with Fluorescence Detection for α-Keto Acid Analysis

This protocol provides a detailed, step-by-step methodology for the analysis of α-keto acids in biological samples using HPLC with fluorescence detection after derivatization with DMB.[23][24]

Materials:

-

1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)

-

Sodium sulfite

-

2-Mercaptoethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Internal Standard (e.g., α-ketovaleric acid)

-

Biological sample (e.g., plasma, cell lysate)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Deproteinize plasma samples by adding a 3-fold volume of ice-cold methanol, vortex, and centrifuge at high speed to pellet the precipitated proteins.

-

For cell lysates, homogenize cells in a suitable buffer and deproteinize as above.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume of water.

-

-

Derivatization:

-

Prepare the DMB derivatization reagent by dissolving DMB·2HCl, sodium sulfite, and 2-mercaptoethanol in a solution of dilute HCl.

-

To a 40 µL aliquot of the reconstituted sample or standard, add 40 µL of the DMB solution in a sealed tube.

-

Heat the mixture at 85°C for 45 minutes.

-

Cool the reaction mixture on ice for 5 minutes.

-

Dilute the reaction mixture five-fold with a 65 mM NaOH solution to neutralize the acid and stabilize the fluorescent derivative.[24]

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 25 µL) of the diluted derivatized sample onto the HPLC system.

-

Separation: Use a reversed-phase C18 column with a gradient elution program.

-

Mobile Phase A: 30% Methanol in Water

-

Mobile Phase B: 100% Methanol

-

A typical gradient might be: 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B.

-

-

Detection: Set the fluorescence detector to an excitation wavelength of 367 nm and an emission wavelength of 446 nm.[23]

-

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of α-keto acid standards that have been subjected to the same derivatization and analysis procedure.

-

Quantify the concentration of KMV and other α-keto acids in the samples by comparing their peak areas to the calibration curve, correcting for the internal standard.

-

Caption: Experimental Workflow for HPLC Analysis of α-Keto Acids.

Conclusion and Future Directions

α-Keto-β-methylvaleric acid stands as a central and indispensable intermediate in the catabolism of isoleucine. The intricate regulation of its formation and degradation highlights the precise control mechanisms governing BCAA metabolism. Dysregulation of this pathway, as exemplified by MSUD, has profound and devastating consequences, emphasizing the importance of further research into the molecular mechanisms underlying these processes.

Future research should focus on elucidating the tissue-specific regulation of BCAA catabolism and the interplay between different metabolic pathways. A deeper understanding of the factors that modulate BCKDH activity could lead to the development of novel therapeutic strategies for MSUD and other metabolic disorders characterized by aberrant BCAA metabolism. Furthermore, the continued development and refinement of analytical methodologies for the precise quantification of KMV and other BCKAs will be instrumental in advancing our knowledge in this critical area of human metabolism and in the development of new diagnostic and therapeutic tools.

References

- Chandler, R. J., et al. (2008). Propionyl-CoA and Adenosylcobalamin Metabolism in C. elegans : Evidence for a Role of Methylmalonyl-CoA Epimerase in Intermediary Metabolism. Molecular Genetics and Metabolism, 89(1-2), 64-73.

- Harris, R. A., et al. (2001). Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of Nutrition, 131(3), 841S-845S.

- Fowler, B., et al. (2018). Propionic Acidemia. In GeneReviews®.

- ResearchGate. (n.d.). Pathway of the conversion of propionyl-CoA into succinyl-CoA.

- MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA.

- Nie, C., et al. (2020). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Metabolites, 10(6), 249.

- Dr. Oracle. (2025, May 25). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?

- Harris, R. A., et al. (1990). Regulation of the branched-chain alpha-ketoacid dehydrogenase and elucidation of a molecular basis for maple syrup urine disease.

- Wikipedia. (n.d.). Maple syrup urine disease.

- Holeček, M. (2018). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Frontiers in Physiology, 9, 1335.

- Sun, H., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 912773.

- Sgarbi, G., et al. (2005). alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. Metabolic Brain Disease, 20(2), 155-167.

- Harris, R. A., et al. (1986). Regulation of branched-chain alpha-ketoacid dehydrogenase complex by covalent modification.

- QIAGEN. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Papadia, C., et al. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD)

- Semantic Scholar. (n.d.). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD)

- Harris, R. A., et al. (2002). Regulation of branched-chain amino acid catabolism: nutritional and hormonal regulation of activity and expression of the branched-chain alpha-keto acid dehydrogenase kinase. The Journal of Nutrition, 132(6 Suppl 1), 1835S-1839S.

- Wynn, R. M., et al. (2012).

- Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1999-2004.

- BenchChem. (2025). A Comparative Guide to the Analytical Methods for Alpha-Ketoisocaproic Acid.

- ResearchGate. (n.d.). Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids and branched-chain α-keto acids.

- RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.

- Wajner, M., et al. (2007). Effect of the branched-chain alpha-keto acids accumulating in maple syrup urine disease on S100B release from glial cells.

- ResearchGate. (n.d.). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.

- ACS Publications. (n.d.). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry.

- Conrad, R. S., et al. (1976). d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. Journal of Bacteriology, 128(2), 401-410.

- National Center for Biotechnology Information. (n.d.).